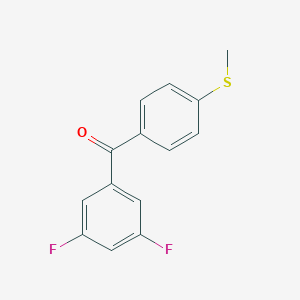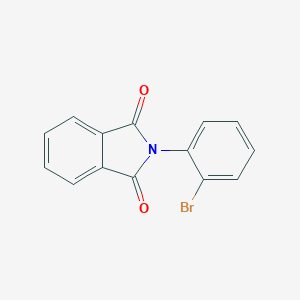
2-(2-Bromophenyl)isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Bromophenyl)isoindole-1,3-dione” is a chemical compound with the molecular formula C10H8BrNO2 . It is also known by other names such as N-(2-Bromoethyl)phthalimide, β-Bromoethylphthalimide, 2-(Bromoethyl)phthalimide, and 1-Bromo-2-phthalimidoethane .
Synthesis Analysis
The synthesis of isoindole-1,3-dione derivatives, including “2-(2-Bromophenyl)isoindole-1,3-dione”, is usually achieved by the condensation of a phthalic anhydride with primary amines . A hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives has been reported to facilitate the synthesis of fused multifunctionalized isoindole-1,3-diones . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Molecular Structure Analysis
The “2-(2-Bromophenyl)isoindole-1,3-dione” molecule contains a total of 28 bonds. There are 20 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 1 imide .
Chemical Reactions Analysis
The overall transformation involved in the synthesis of “2-(2-Bromophenyl)isoindole-1,3-dione” involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Physical And Chemical Properties Analysis
The molecular weight of “2-(2-Bromophenyl)isoindole-1,3-dione” is 254.080 . Other physical and chemical properties are not explicitly mentioned in the retrieved sources.
Applications De Recherche Scientifique
Comprehensive Analysis of 2-(2-Bromophenyl)isoindole-1,3-dione Applications
Drug Synthesis: Isoindoline derivatives are important intermediates in drug synthesis. They are present in many synthetic compounds and bioactive molecules, displaying a wide array of biological activities. The presence of the bromophenyl group in 2-(2-Bromophenyl)isoindole-1,3-dione could potentially make it a valuable precursor in the synthesis of new drugs targeting various diseases .
Biological Activity: The structural similarity to other isoindoline-1,3-dione derivatives suggests that 2-(2-Bromophenyl)isoindole-1,3-dione may exhibit biological activities such as cytotoxic effects against cancer cells. Studies on related compounds have shown significant loss of cell viability with increasing concentrations, indicating potential for cancer research .
In Silico Studies: In silico studies can leverage the structural information of 2-(2-Bromophenyl)isoindole-1,3-dione to predict its behavior in biological systems. This computational approach can help select the best candidates for further in vivo testing .
Catalyst Development: Research has been conducted on the synthesis of isoindoline derivatives using various catalysts. The unique structure of 2-(2-Bromophenyl)isoindole-1,3-dione could inspire the development of new catalysts for organic reactions .
Mécanisme D'action
Target of Action
2-(2-Bromophenyl)isoindole-1,3-dione primarily targets the dopamine D2 receptor . This receptor is crucial in the regulation of neurotransmission, particularly in pathways associated with mood, reward, and motor control.
Mode of Action
The compound interacts with the dopamine D2 receptor through binding at the allosteric site . This binding alters the receptor’s conformation, enhancing its affinity for dopamine. The increased receptor activity modulates neurotransmitter release, leading to changes in neuronal signaling.
Biochemical Pathways
By targeting the dopamine D2 receptor, 2-(2-Bromophenyl)isoindole-1,3-dione influences the dopaminergic pathway . This pathway is involved in various physiological processes, including motor control, motivation, and reward. The compound’s action can lead to altered dopamine levels, impacting downstream signaling cascades and potentially affecting other neurotransmitter systems.
Result of Action
At the molecular level, the binding of 2-(2-Bromophenyl)isoindole-1,3-dione to the dopamine D2 receptor results in enhanced receptor activity . This leads to increased dopamine signaling, which can modulate various cellular processes, including gene expression and synaptic plasticity. At the cellular level, these changes can influence neuronal excitability and connectivity, potentially affecting behavior and cognitive functions.
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of 2-(2-Bromophenyl)isoindole-1,3-dione . For instance, extreme pH levels can affect the compound’s stability, while high temperatures may accelerate its degradation. Additionally, interactions with other drugs or endogenous compounds can modulate its activity and bioavailability.
: Source: Novel synthesis of isoindoline/isoindoline-1,3-dione derivatives under solventless conditions and evaluation with the human D2 receptor.
Propriétés
IUPAC Name |
2-(2-bromophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBLWXRWKFBQTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318982 |
Source


|
| Record name | 2-(2-bromophenyl)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)isoindole-1,3-dione | |
CAS RN |
19357-21-2 |
Source


|
| Record name | NSC338400 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-bromophenyl)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

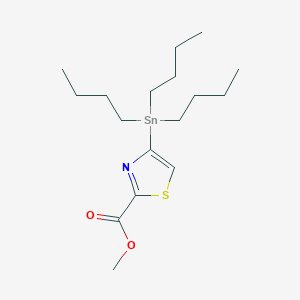
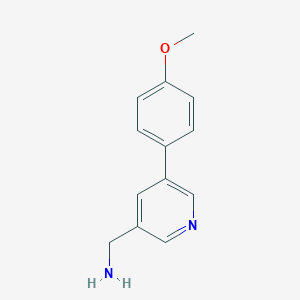
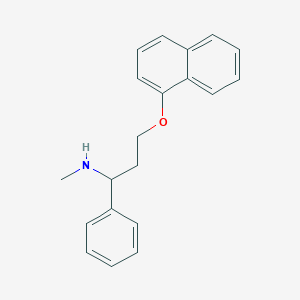
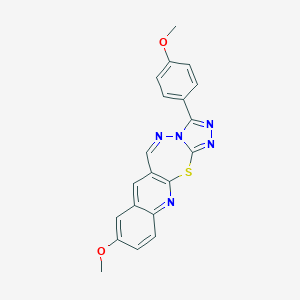

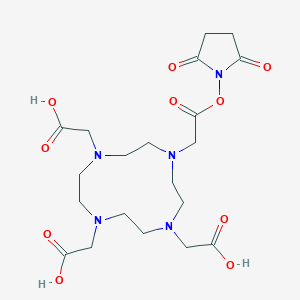
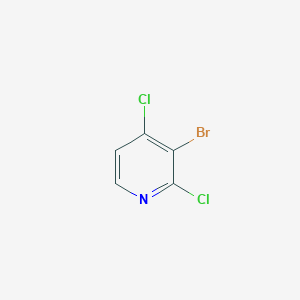
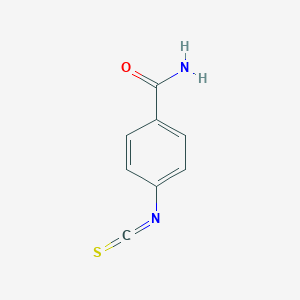
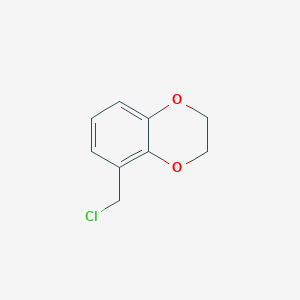
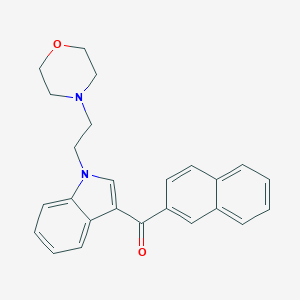

![4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid](/img/structure/B186630.png)

